5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide
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Overview
Description
5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide is a synthetic organic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Ethoxylation and Methylation: The ethoxy and methyl groups are introduced through alkylation reactions using ethyl iodide and methyl iodide, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic substitution reactions are common at the indole ring, especially at the 3-position, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: Used as a probe to study indole-binding proteins and enzymes.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The indole ring can mimic natural substrates, allowing it to bind to active sites of enzymes, thereby inhibiting or modulating their activity. The carboxamide group enhances binding affinity through hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-phenyl-1H-indole-2-carboxamide: Similar structure but with a chlorine substituent, showing different biological activity.
1-methyl-N-phenyl-1H-indole-2-carboxamide: Lacks the ethoxy group, affecting its chemical reactivity and biological properties.
Uniqueness
5-ethoxy-1-methyl-N-phenyl-1H-indole-2-carboxamide is unique due to the presence of both ethoxy and methyl groups, which influence its solubility, reactivity, and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N2O2 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
5-ethoxy-1-methyl-N-phenylindole-2-carboxamide |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-15-9-10-16-13(11-15)12-17(20(16)2)18(21)19-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,19,21) |
InChI Key |
ICOONMMULUDBHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC=CC=C3)C |
Origin of Product |
United States |
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